(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride
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Overview
Description
(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride is a chemical compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with an azido group and a hydroxyl group, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-azidopyrrolidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Azidation: Introduction of the azido group can be achieved through nucleophilic substitution reactions using sodium azide.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, triphenylphosphine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolidines.
Scientific Research Applications
(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential as a precursor in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-azidopyrrolidin-3-ol hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages, while the hydroxyl group can engage in hydrogen bonding and nucleophilic attacks. These properties make it a valuable tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-aminopyrrolidin-3-ol hydrochloride: Similar structure but with an amino group instead of an azido group.
(3R,4R)-4-hydroxypyrrolidin-3-ol hydrochloride: Lacks the azido group, making it less reactive in certain chemical transformations.
(3R,4R)-4-bromopyrrolidin-3-ol hydrochloride: Contains a bromine atom, which can be used in cross-coupling reactions.
Uniqueness
(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride is unique due to the presence of both azido and hydroxyl groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable compound in drug discovery and development.
Properties
IUPAC Name |
(3R,4R)-4-azidopyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c5-8-7-3-1-6-2-4(3)9;/h3-4,6,9H,1-2H2;1H/t3-,4-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDJZFBPZPXVIO-VKKIDBQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)N=[N+]=[N-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)N=[N+]=[N-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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